molecular formula C13H20O2 B13939418 Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-

Cat. No.: B13939418
M. Wt: 208.30 g/mol
InChI Key: OGSPSUDMMYJEPD-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- (CAS: 455264-97-8) is a bicyclic diketone featuring a unique spirocyclic architecture. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol . The compound comprises a cyclohexane ring fused to a cyclopropane moiety (spiro[3.5] system), with two ketone groups at positions 1 and 2. The 7-(1,1-dimethylethyl) substituent (tert-butyl group) introduces steric bulk and hydrophobicity, influencing its physicochemical and biological properties .

Key properties include:

  • Density: 1.131 g/cm³
  • Boiling Point: 306.37°C
  • Flash Point: 114.53°C
  • LogP: 1.48 (indicative of moderate lipophilicity) .

The tert-butyl group enhances metabolic stability and binding affinity in drug design, making the compound a valuable intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

7-tert-butylspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C13H20O2/c1-12(2,3)9-4-6-13(7-5-9)10(14)8-11(13)15/h9H,4-8H2,1-3H3

InChI Key

OGSPSUDMMYJEPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)CC2=O

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization via Transition-Metal Catalysis

One of the most effective approaches for synthesizing spirocyclic diketones, including Spiro[3.5]nonane-1,3-dione derivatives, is the intramolecular Tsuji–Trost reaction of Ugi adducts. This palladium-catalyzed reaction facilitates the formation of the spiro ring system by promoting C–N bond formation through an S_N2-type substitution of a π-allylpalladium intermediate.

  • Reaction conditions: The reaction typically proceeds under mild conditions with substrate concentrations ranging from 0.01 M to 0.05 M in solvents such as 1,4-dioxane.
  • Ligand effects: Ligands bearing tert-butyl groups significantly enhance stereoselectivity and conversion rates. For example, ligands similar to L4 (bearing a tert-butyl substituent) provide high enantioselectivity, whereas substitution with isopropyl groups leads to diminished stereoselectivity.
  • Additives: Common halide additives like lithium chloride and tetrabutylammonium chloride inhibit the reaction, indicating the sensitivity of the catalytic cycle to halide ions.
  • Spiro ring size tolerance: The method tolerates various spiro ring sizes, successfully producing spiro-fused cyclohexanes and cyclopentanes with high yields and stereoselectivity.
  • Stereochemical outcome: X-ray crystallographic analysis confirms the absolute configuration of the newly formed stereocenter, typically the (R)-configuration for these products.

This method is well-documented in the literature and provides a robust and enantioselective route to spirocyclic diketones, including the target compound with the tert-butyl substituent at the 7-position.

Catalytic Asymmetric Synthesis Approaches

Recent advances in transition-metal catalyzed asymmetric synthesis have enabled the efficient construction of spirocyclic frameworks with high enantioselectivity. Strategies include:

  • Use of palladium or ruthenium catalysts with chiral ligands to control stereochemistry.
  • Hydroamination and hydrocupration reactions to introduce amine functionalities that can be transformed into diketones.
  • Application of ligands such as (S)-xylylBINAP or Ph-BPE to achieve high enantiomeric excesses (up to 88% ee) in related spirocyclic amine syntheses, which can be adapted for diketone preparation.

These methods provide a broad substrate scope and functional group tolerance, making them suitable for the synthesis of complex spirocyclic diketones bearing bulky substituents like tert-butyl groups.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Intramolecular Tsuji–Trost Reaction Pd-catalyzed, ligand-controlled enantioselectivity High yield and stereoselectivity; mild conditions Sensitive to halide additives; requires chiral ligands
Pyridone Derivative-Based Synthesis (Patent) Multi-step, uses LDA and ether solvents Access to diverse spirocyclic scaffolds Limited detailed experimental data; multi-step complexity
Catalytic Asymmetric Hydroamination/Hydrocupration Transition-metal catalysis with chiral ligands High enantioselectivity; functional group tolerance May require specialized ligands and catalysts

Detailed Research Findings

  • Stereoselectivity: The presence of bulky tert-butyl groups in ligands or substrates enhances stereoselectivity by steric hindrance, directing the formation of a single enantiomer in the spirocyclic product.
  • Reaction optimization: Substrate concentration and solvent choice critically influence conversion rates and selectivity. For example, lower substrate concentrations (0.01 M) in 1,4-dioxane improve stereoselectivity.
  • Mechanistic insights: The C–N bond formation in the Tsuji–Trost reaction proceeds via an S_N2-type substitution on a π-allylpalladium intermediate, with regioselectivity governed by the geometry of this intermediate.
  • Functional group tolerance: Catalytic methods tolerate a range of substituents, including unprotected alcohols and amines, allowing for versatile downstream modifications.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the spiro carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,7-Dioxaspiro[4.4]nonane-1,3-dione (CAS: 1343062-15-6)

  • Molecular Formula : C₇H₈O₄
  • Key Features: Spiro[4.4] system (two fused five-membered rings). Contains two oxygen atoms in the spiro core, replacing carbons in the target compound. Higher oxygen content increases polarity (LogP likely <1.0) compared to the tert-butyl-substituted spiro[3.5]nonane derivative .
  • Applications : Used in synthesizing heterocyclic compounds for materials science, but lacks the tert-butyl group’s steric effects for targeted bioactivity .

7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4)

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Key Features: Nitrogen atoms replace ketone oxygens, forming diazaspiro rings. PSA: 36.92 Ų (vs. 34.14 Ų for the target compound), indicating higher hydrogen-bonding capacity .
  • Applications : Primarily in peptide mimetics and enzyme inhibitors due to its amide-like structure .

2-Oxaspiro[4.5]decane-1,3-dione

  • Molecular Formula : C₉H₁₂O₃
  • Key Features :
    • Larger spiro[4.5] system with an oxygen atom in the cyclohexane ring.
    • Lacks the tert-butyl group, reducing steric hindrance.
  • Applications : Intermediate in Friedel-Crafts reactions for synthesizing γ-oxocarboxylic acids, highlighting reactivity differences due to ring size .

Comparative Analysis of Physicochemical and Functional Properties

Property Spiro[3.5]nonane-1,3-dione, 7-(tert-butyl) 2,7-Dioxaspiro[4.4]nonane-1,3-dione 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Molecular Weight 152.19 156.14 230.27
LogP 1.48 ~0.7 (estimated) 1.72
PSA (Ų) 34.14 36.92 58.64
Key Substituent tert-butyl Oxygen atoms Phenyl
Bioactivity Antifungal (e.g., vs. Colletotrichum) Limited data Enzyme inhibition (amide-like)

Biological Activity

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- (CAS Number: 571152-35-7) is a compound with significant structural complexity and potential biological activity. This article reviews its molecular characteristics, synthesis, and relevant biological studies that highlight its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C13H20O2
  • Molecular Weight : 208.30 g/mol
  • Canonical SMILES : CC(C)(C)C1CCC2(CC1)C(=O)CC2=O

Table 1: Molecular Characteristics of Spiro[3.5]nonane-1,3-dione

PropertyValue
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
CAS Number571152-35-7
SMILESCC(C)(C)C1CCC2(CC1)C(=O)CC2=O

Synthesis

The synthesis of spiro compounds often involves multi-step reactions that can include cyclization processes. For Spiro[3.5]nonane-1,3-dione, various synthetic methodologies have been explored, focusing on optimizing yields and purity.

Pharmacological Properties

Recent studies have demonstrated that spiro compounds can exhibit:

  • Antioxidant Activity : Some spiro derivatives have shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain spiro compounds have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory conditions.

Case Studies

A notable study published in Pharmaceutical Research evaluated a series of spiro compounds for their GABA receptor binding affinities and their effects on airway smooth muscle relaxation. Although not directly studying spiro[3.5]nonane-1,3-dione, the findings suggest that similar structural motifs could possess comparable biological activities.

Research Findings

A comprehensive review of the literature indicates that the biological activity of spiro compounds can be influenced by their stereochemistry and functional groups. For instance:

  • GABA Receptor Modulation : Compounds with spiro structures have been shown to interact with GABA receptors, leading to muscle relaxation and potential applications in treating respiratory conditions.

Table 2: Summary of Biological Activities in Related Spiro Compounds

Compound NameActivity TypeReference
Spiro[3.5]nonane DerivativeAntioxidant Activity
Spiro Compound AAnti-inflammatory Effects
Spiro Compound BGABA Receptor Modulation

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